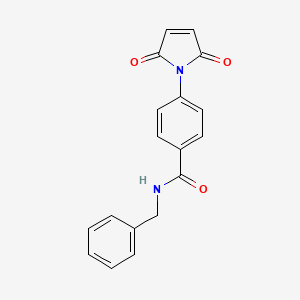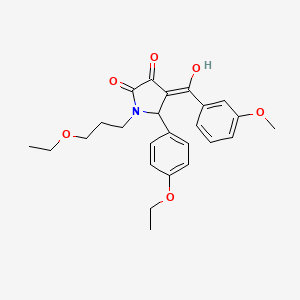
N-benzyl-4-(2,5-dioxopyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of maleimides. Maleimides are known for their versatile chemical properties and biological activities. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the maleimide ring, which is further connected to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE typically involves the reaction of 4-aminobenzamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the maleimide ring. The benzyl group is then introduced through a nucleophilic substitution reaction using benzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N~1~-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.
Mechanism of Action
The mechanism of action of N1-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. For example, it inhibits cyclooxygenase by blocking the enzyme’s ability to convert arachidonic acid to prostaglandins, thereby reducing inflammation . It also inhibits kinase enzymes, which play a crucial role in cell signaling pathways, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
N~1~-BENZYL-4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZAMIDE is unique due to the presence of the benzyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic pockets in enzyme active sites. This structural feature contributes to its higher potency and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-benzyl-4-(2,5-dioxopyrrol-1-yl)benzamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-10-11-17(22)20(16)15-8-6-14(7-9-15)18(23)19-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,23) |
InChI Key |
UGCUCHVZTMZRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11043986.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11043993.png)
![3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044001.png)
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044007.png)
![3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044011.png)
![3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044019.png)
![3-(2,3-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044031.png)
![Benzyl 3-[(carbamothioylamino)imino]butanoate](/img/structure/B11044034.png)
![1-[7-Amino-5-phenyl-2-(thiophen-2-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11044036.png)
![N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11044042.png)

![Methyl 7-(2-furylmethyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-9-carboxylate](/img/structure/B11044050.png)
![6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11044053.png)
